Home > Products > Screening Compounds P51611 > GPR40 Activator 1
GPR40 Activator 1 -

GPR40 Activator 1

Catalog Number: EVT-253596
CAS Number:
Molecular Formula: C31H31NO3S
Molecular Weight: 497.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GPR40 Activator 1 is a potent GPR40 activator for treatment of type 2 diabetes.IC50 value:Target: GPR40Preparation of spiropiperidine derivatives for use as antidiabetic agentsBy Hamdouchi, Chafiq; Lineswala, Jayana Pankaj; Maiti, PranabFrom PCT Int. Appl. (2011), WO 2011066183 A1 20110603.
Overview

GPR40 Activator 1, also known as compound 1, is a synthetic small molecule that acts as a full agonist for the G protein-coupled receptor 40 (GPR40), which is also referred to as free fatty acid receptor 1. This compound plays a significant role in enhancing insulin secretion in response to elevated glucose levels, making it a potential therapeutic agent for type 2 diabetes mellitus. The activation of GPR40 by this compound leads to increased intracellular calcium and cyclic adenosine monophosphate levels, which are crucial for insulin release from pancreatic beta-cells .

Source and Classification

GPR40 Activator 1 is classified under synthetic GPR40 agonists, which are designed to mimic the action of endogenous fatty acids. These compounds are evaluated based on their ability to activate GPR40 and subsequently enhance glucose-induced insulin secretion. The structural modifications of these compounds are aimed at optimizing their pharmacological properties while minimizing off-target effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of GPR40 Activator 1 involves several strategic chemical modifications to enhance its potency and selectivity. The initial design focuses on creating compounds that can effectively bind to the allosteric sites of GPR40. Techniques such as cyclization, structural constraints, and the introduction of various substituents have been employed to refine the compound's efficacy.

  1. Cyclization: This method helps in creating conformational constraints that improve binding affinity.
  2. Substituent Variation: Different substituents at specific positions on the aromatic rings have been systematically tested to optimize pharmacokinetic properties .
  3. Optimization of Lipophilicity: Adjustments in the molecular structure aim to enhance solubility and absorption characteristics, crucial for oral bioavailability .
Molecular Structure Analysis

Structure and Data

GPR40 Activator 1 has a complex molecular structure characterized by several functional groups that facilitate its interaction with the GPR40 receptor. The crystal structure analysis reveals that it binds to an allosteric site distinct from other known agonists like TAK-875.

  • Molecular Formula: The specific molecular formula for compound 1 is not provided in the sources, but it typically includes a carboxylic acid moiety linked to an aromatic system.
  • Binding Interactions: Key interactions include hydrogen bonds with specific amino acids within the receptor, which are critical for its agonistic activity .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing GPR40 Activator 1 primarily focus on creating the desired functional groups while maintaining structural integrity. Key reactions include:

Mechanism of Action

Process and Data

GPR40 Activator 1 exerts its effects through a well-defined mechanism involving several intracellular signaling pathways:

  1. Calcium Mobilization: Upon binding to GPR40, compound 1 activates phospholipase C, leading to the production of diacylglycerol (DAG) and inositol trisphosphate (IP3). This results in calcium release from endoplasmic reticulum stores.
  2. Activation of Protein Kinase D: The increase in intracellular calcium levels activates downstream signaling cascades, including protein kinase D pathways, which are essential for insulin granule exocytosis.
  3. Store-Operated Calcium Entry: The activation of GPR40 also initiates store-operated calcium entry via Orai1 channels, further amplifying insulin secretion during glucose stimulation .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of GPR40 Activator 1 are critical for its functionality:

  • Solubility: The compound is designed to be soluble in physiological conditions to ensure effective delivery.
  • Stability: Structural modifications enhance metabolic stability, reducing degradation during circulation.
  • Lipophilicity: Optimized logP values ensure adequate absorption when administered orally .
Applications

Scientific Uses

GPR40 Activator 1 has significant potential applications in scientific research and therapeutic development:

  • Type 2 Diabetes Treatment: Its primary application lies in enhancing insulin secretion in diabetic patients, thus aiding glucose metabolism.
  • Research Tool: It serves as a valuable tool in studying G protein-coupled receptor signaling pathways and their implications in metabolic disorders.
  • Pharmacological Studies: Used extensively in preclinical studies to evaluate the efficacy and safety profiles of new diabetes treatments targeting GPR40 .
Molecular Mechanisms of GPR40 Activation by Synthetic Agonists

Structural Determinants of Ligand-Receptor Interaction in GPR40 Activator 1

GPR40 (FFAR1) activation by synthetic agonists involves precise ligand-receptor interactions within distinct binding pockets. Structural studies reveal two ligand-binding sites: an orthosteric site for endogenous fatty acids and an allosteric site for synthetic agonists like TAK-875 and MK-8666. Key residues critical for agonist binding include:

  • Arg183, Asn244, and Arg258: Form salt bridges with the carboxylic acid group of ligands [6] [2].
  • His86 and His137: Participate in hydrophobic interactions and protonation-dependent binding of synthetic agonists like GW9508 [6].
  • Tyr91 and Leu186: Stabilize ligand positioning via van der Waals forces and helix packing [5] [6].

Cryo-EM structures show that synthetic agonists induce conformational changes in transmembrane helices (TM3, TM5, TM6), facilitating receptor activation. For example, TAK-875 binding displaces TM5 outward, creating a cavity that enhances Gαq coupling [2] [10]. Bidirectional cooperativity between partial and allosteric agonists (e.g., MK-8666 and AP8) further optimizes receptor activation by stabilizing active-state conformations [5].

Table 1: Key Residues in GPR40 Ligand Binding

ResidueLocationRole in Agonist BindingLigand Specificity
Arg183TM5Anchors carboxylate groupLinoleic acid, GW9508
His86TM3Hydrophobic/protonation switchGW9508
Tyr91ECL1Aromatic stackingTAK-875
Asn244TM6Hydrogen bondingAll long-chain agonists
Leu186TM5Helix packing stabilizationAgoPAM agonists

Gαq/11-Mediated Signaling Cascades and Downstream Effector Pathways

GPR40 predominantly couples with Gαq/11 proteins upon agonist binding. This triggers:

  • PLCβ Activation: GTP-bound Gαq/11 subunits stimulate phospholipase Cβ (PLCβ), hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) [1] [7].
  • Calcium Mobilization: IP₃ binds to endoplasmic reticulum (ER) IP₃ receptors (IP₃R1), releasing Ca²⁺ stores [3].
  • Protein Kinase Activation: DAG recruits protein kinase C (PKC) and protein kinase D1 (PKD1), phosphorylating downstream targets involved in insulin exocytosis [7] [10].

Notably, GPR40 exhibits selective G-protein coupling in different tissues. In pancreatic β-cells, Gαq/11 dominates, while in enteroendocrine L-cells, dual Gαq/11 and Gαs coupling enhances glucagon-like peptide-1 (GLP-1) secretion [10].

Table 2: Downstream Effectors of Gαq/11 Signaling

EffectorActivation TriggerBiological Outcome
PLCβGαq/11 bindingPIP₂ hydrolysis to IP₃/DAG
IP₃R1IP₃ bindingER Ca²⁺ release
PKC/PKD1DAG accumulationActin remodeling, vesicle mobilization
TRPC ChannelsDAG-mediated activationMembrane depolarization

Role of Phospholipase C (PLC) and Diacylglycerol (DAG) in Insulin Secretion Potentiation

PLC-derived DAG is a critical mediator of insulin secretion potentiation. DAG exerts dual effects:

  • PKC Pathway: Conventional PKC isoforms (e.g., PKCα) phosphorylate synaptic proteins like Munc18, facilitating vesicle docking [1] [7].
  • PKD1 Pathway: DAG directly activates PKD1, which phosphorylates proteins (e.g., slp4/Rab27) that disassemble cortical actin networks. This removes physical barriers to insulin granule exocytosis [7].

Genetic ablation of PKD1 in β-cells abolishes GPR40-mediated insulin secretion, confirming its non-redundant role [7]. DAG analogs (e.g., 1-oleoyl-2-acetyl-sn-glycerol) rescue insulin secretion in GPR40-knockout islets, demonstrating DAG’s sufficiency downstream of receptor activation [1].

Calcium Dynamics: IP3R1/STIM1/Orai1 Pathway in Store-Operated Ca²⁺ Entry

ER Ca²⁺ depletion via IP₃R1 initiates store-operated Ca²⁺ entry (SOCE), a key amplifier of insulin secretion:

  • ER Ca²⁺ Sensing: Stromal interaction molecule 1 (STIM1) oligomerizes upon ER Ca²⁺ store depletion and translocates to ER-plasma membrane junctions [3].
  • Orai1 Channel Activation: STIM1 binds Orai1, a plasma membrane Ca²⁺ channel, triggering extracellular Ca²⁺ influx [3].

In β-cells, GPR40 agonists like fasiglifam increase cytosolic Ca²⁺ by 60% via SOCE. Knockdown of IP₃R1, STIM1, or Orai1 abolishes this response and blunts insulin secretion by 70–80% [3]. β-cell-specific STIM1-knockout mice show impaired glucose tolerance due to defective GPR40 potentiation, confirming the pathway’s physiological relevance [3].

Cross-Talk Between GPR40 and Other Free Fatty Acid Receptors (e.g., GPR120)

GPR40 and GPR120 (FFAR4) exhibit functional synergy despite structural differences (only 10% sequence homology) [2] [8]:

  • Tissue-Specific Co-Expression: Both receptors colocalize in enteroendocrine L-cells and hypothalamic neurons. GPR120 predominates in microglia, while GPR40 is neuronal [4] [8].
  • Complementary Signaling: GPR40 activates Gαq/11 and Gαs, enhancing Ca²⁺ and cAMP. GPR120 preferentially recruits β-arrestins for anti-inflammatory effects [8] [10].
  • Synergistic Agonism: Dual agonists (e.g., DFL23916) enhance GLP-1 secretion 3-fold compared to selective agonists by prolonging receptor residence time and delaying internalization. This synergism improves glucose homeostasis in mice more effectively than single-receptor targeting [8] [10].

Table 3: Comparative Biology of GPR40 and GPR120

FeatureGPR40 (FFAR1)GPR120 (FFAR4)
Primary LigandsC12–22 fatty acidsC14–22 fatty acids
Tissue ExpressionPancreatic β-cells, L-cellsAdipose, microglia, L-cells
G-Protein CouplingGαq/11, GαsGαq/11, β-arrestin
Key FunctionsInsulin secretionGLP-1 secretion, anti-inflammation
Therapeutic AgonistsTAK-875, AM-1638TUG-891, DFL23916 (dual)

Properties

Product Name

GPR40 Activator 1

IUPAC Name

(3S)-3-[4-[[5-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid

Molecular Formula

C31H31NO3S

Molecular Weight

497.6 g/mol

InChI

InChI=1S/C31H31NO3S/c1-2-5-25(20-30(33)34)23-8-10-26(11-9-23)35-22-28-13-12-27(36-28)21-32-18-16-31(17-19-32)15-14-24-6-3-4-7-29(24)31/h3-4,6-15,25H,16-22H2,1H3,(H,33,34)/t25-/m0/s1

InChI Key

YSVQUSMRABAJAR-VWLOTQADSA-N

SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CC3)C=CC5=CC=CC=C45

Synonyms

(S)-3-(3-((5-(spiro[indene-1,4'-piperidin]-1'-ylmethyl)thiophen-2-yl)methoxy)phenyl)hex-4-ynoic acid

Canonical SMILES

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CC3)C=CC5=CC=CC=C45

Isomeric SMILES

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC=C(S2)CN3CCC4(CC3)C=CC5=CC=CC=C45

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.